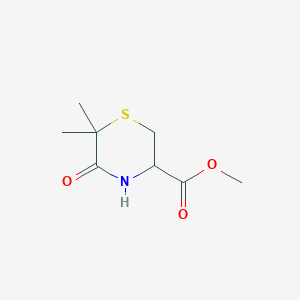
Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, "Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate," does not appear directly in the provided papers. However, the papers discuss various related heterocyclic compounds and their synthesis, which can provide insights into the synthesis and properties of structurally similar compounds. For instance, the synthesis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates involves reactions with dimethyl acetylenedicarboxylate, which could be relevant to the synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific ylides or thiolates with diesters such as dimethyl acetylenedicarboxylate. For example, the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates is achieved through such reactions, which could be a potential pathway for synthesizing the compound of interest . Additionally, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates from the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids suggests a method for introducing a 5-oxo group and a carboxylate ester into a heterocyclic framework .
Molecular Structure Analysis
The molecular structures of related compounds are often elucidated using X-ray structural analysis, which provides detailed information about the arrangement of atoms within the molecule. For instance, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using this technique . This approach could be applied to determine the molecular structure of "this compound" as well.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, such as thermolysis, which can lead to the formation of different products. For example, the thermolysis of 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives in xylene yields dimethyl phthalate and thiazole derivatives . Understanding these reaction pathways can provide insights into the potential reactivity of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by various spectroscopic methods, such as 13C NMR spectroscopy, and by their physical state and solubility. For example, the products from the addition of dimethyl acetylenedicarboxylate to 2,3-dihydro-2-thioxoquinazolin-4(1H)-one were identified and characterized using 13C NMR spectroscopy and X-ray crystallography . These techniques could also be used to analyze the physical and chemical properties of "this compound."
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates that various thiocarbonyl methylides react with dimethyl acetylenedicarboxylate to synthesize new heterocycles, such as dimethyl 10aH-pyrido[1,2-d][1,4]thiazepine-1,2-dicarboxylate derivatives. These compounds, synthesized at room or reflux temperature in chloroform, have been structurally analyzed by physical and spectral inspections, and X-ray analyses (Kakehi, Ito, & Hakui, 1993).
Reaction with Acetyl Chloride
Another study explored the reaction of a similar compound with acetyl chloride under nitrogen. This reaction resulted in the synthesis of various derivatives, including methyl 2-chloro-2-[1-methyl-1-(2,2-dimethyl-5-oxo-Δ3-oxazolin-4-yl)ethylthio]-3-oxopropionate. These derivatives underwent further transformations under different conditions, indicating the compound's versatility in chemical synthesis (Stoodley & Wilkins, 1975).
Synthesis of Stable Oxa-2 lambda 5-Phosphaphenanthrenes
The reaction of dimethyl acetylenedicarboxylate with naphthols in the presence of trimethyl or triphenyl phosphite leads to the formation of stable dimethyl oxa-2 lambda 5-phosphaphenanthrene derivatives. This synthesis process yields compounds with significant yields and exhibits the potential for the development of novel organic compounds (Yavari, Anary‐Abbasinejad, & Hossaini, 2003).
Improvement in Odorless Corey–Kim and Swern Oxidations
Methyl 6-morpholinohexyl sulfide and sulfoxide have been used as efficient, odorless substitutes in Corey–Kim and Swern oxidations. These compounds demonstrate easy separability and utility in various solvent conditions, indicating their potential application in organic synthesis and industrial chemistry (Nishide, Patra, Matoba, Shanmugasundaram, & Node, 2004).
Synthesis of Polyfunctionalized Quinolines
A study explored the synthesis of polyfunctionalized quinolines from methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate. The resulting quinolines exhibit novel ring systems, highlighting the versatility of this compound in synthesizing structurally complex and diverse organic compounds (Tominaga, Luo, & Castle, 1994).
properties
IUPAC Name |
methyl 6,6-dimethyl-5-oxothiomorpholine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-8(2)7(11)9-5(4-13-8)6(10)12-3/h5H,4H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOAZFWCCYKHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(CS1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


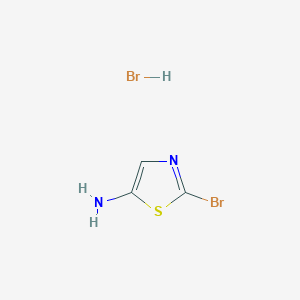
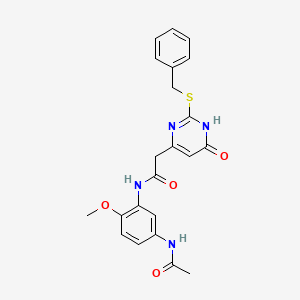
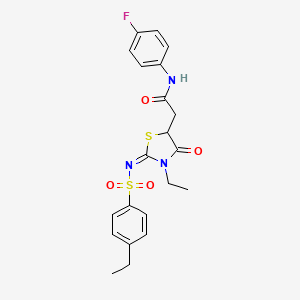
![2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3002520.png)
![Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate](/img/structure/B3002521.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B3002523.png)
![2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime](/img/structure/B3002524.png)
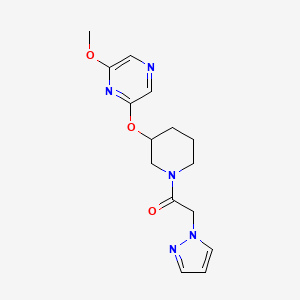
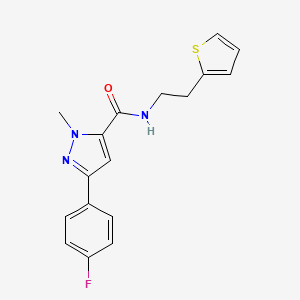

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3002531.png)
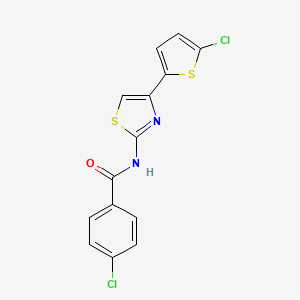
![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)